1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde
Overview
Description
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H10N2O It is a derivative of benzimidazole, which is a significant structural motif in various biologically active molecules
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, and play a role in numerous biological processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde. For instance, storage conditions can affect the stability of the compound . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with an aldehyde under acidic conditions to form the benzimidazole core, followed by methylation at the 1 and 2 positions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carboxylic acid.
Reduction: Formation of 1,2-Dimethyl-1H-benzo[d]imidazole-5-methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carbaldehyde: Lacks the methyl groups at positions 1 and 2.
2-Methyl-1H-benzo[d]imidazole-5-carbaldehyde: Has a single methyl group at position 2.
1,2-Dimethyl-1H-benzo[d]imidazole-4-carbaldehyde: Methyl groups at positions 1 and 2, but the aldehyde group is at position 4.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 2 can enhance its stability and modify its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
1,2-dimethylbenzimidazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMWZYHIBUZARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398939 | |
Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4597-21-1 | |
Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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